Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Preparation Methods
The synthesis of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to fit into the active sites of these molecules .
Comparison with Similar Compounds
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: These compounds share a similar core structure but differ in their alkyl substitutions, leading to variations in their biological activities and chemical properties.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Biological Activity
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (CAS Number: 847560-46-7) is a compound with notable biological activity, particularly in the context of cancer research. This article explores its structural properties, biological effects, and relevant case studies that highlight its potential as an antitumor agent.
- Molecular Formula : C₉H₈ClN₃O₂S
- Molecular Weight : 257.7 g/mol
- Melting Point : 253–255 °C
- Hazard Classification : Irritant
Structural Insights
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The introduction of an amino group and a chlorine atom at specific positions enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antitumor Properties
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has been evaluated for its antiproliferative activity against several human cancer cell lines:
- MCF-7 (Breast Cancer) : The compound showed promising results with an IC50 value in the nanomolar range, indicating potent antiproliferative effects.
- MDA-MB-231 (Triple-Negative Breast Cancer) : Similar cytotoxicity was observed, reinforcing its potential as a therapeutic agent.
- HT1080 (Fibrosarcoma) : In vivo studies suggest that this compound can inhibit tumor growth effectively.
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF-7 | 9.1 | High sensitivity to the compound |
MDA-MB-231 | 28.0 | Significant inhibition observed |
HT1080 | 3.0 | Effective in vivo tumor growth inhibition |
The mechanism by which this compound exerts its effects is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival:
- EGFR-TK Inhibition : The compound has shown potential to inhibit the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in tumor growth and metastasis.
- VEGF/KDR Pathway : It also targets the vascular endothelial growth factor receptor (VEGF), further contributing to its antitumor activity by disrupting angiogenesis.
Study on Antiproliferative Activity
A comprehensive study evaluated various thienopyrimidine derivatives, including this compound. The findings indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment and identified this compound as one of the more effective derivatives.
Pharmacokinetic Profile
Research into the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics in biological systems. Its ability to penetrate cellular membranes enhances its therapeutic potential.
Properties
IUPAC Name |
ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-2-15-8(14)5-3-4-6(10)12-9(11)13-7(4)16-5/h3H,2H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSQDXBPGDMBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=C(N=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582526 | |
Record name | Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847560-46-7 | |
Record name | Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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